molecular formula C14H20N2O2 B2462876 4-(4-Phenylpiperazin-1-yl)butanoic acid CAS No. 155082-52-3

4-(4-Phenylpiperazin-1-yl)butanoic acid

Katalognummer B2462876
CAS-Nummer: 155082-52-3
Molekulargewicht: 248.326
InChI-Schlüssel: MVXISIOZCJFEFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(4-Phenylpiperazin-1-yl)butanoic acid” is a compound with the molecular formula C14H20N2O2 and a molecular weight of 248.3208 . It is also known by its IUPAC name 4-oxo-4-(4-phenyl-1-piperazinyl)butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O3/c17-13(6-7-14(18)19)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19) . This indicates the presence of a phenylpiperazine moiety attached to a butanoic acid group.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The melting point is 162–165 °C . The IR ranges (ATR, cm−1) are: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

4-(4-Phenylpiperazin-1-yl)butanoic acid and its derivatives have been explored for their potential as anticonvulsant agents. A study by Kamiński et al. (2015) synthesized a library of new hybrid compounds derived from this chemical structure, showing broad spectra of anticonvulsant activity across various preclinical seizure models, such as the maximal electroshock test and the subcutaneous pentylenetetrazole test. These compounds demonstrated a high protective index and better safety profiles compared to certain clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Inhibitory Potential Against Urease Enzyme

The compound has also been investigated for its potential as a urease inhibitor. Nazir et al. (2018) studied indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, revealing these molecules to be potent urease inhibitors. This research suggests potential applications in therapeutic drug design (Nazir et al., 2018).

Modulation of TRPV1 Channels

Research by Aiello et al. (2016) identified 4-(thiophen-2-yl)butanoic acid as a key molecule for the modulation of Transient Receptor Potential Vanilloid Type-1 (TRPV1) channels. The study synthesized a new class of amides based on this structure, showing activation and desensitization potencies on TRPV1 channels. This research indicates its potential use in treating pain and conditions related to TRPV1 channel dysfunction (Aiello et al., 2016).

Acetylcholinesterase Inhibition

Saeedi et al. (2019) explored arylisoxazole-phenylpiperazine derivatives as selective acetylcholinesterase inhibitors. These compounds showed significant inhibitory activity against acetylcholinesterase, suggesting their potential use in conditions like Alzheimer's disease (Saeedi et al., 2019).

Electrochemical Synthesis

Nematollahi and Amani (2011) studied the electrochemical synthesis of phenylpiperazine derivatives, including 4-(4-Phenylpiperazin-1-yl)butanoic acid. This research provides insights into developing environmentally friendly and efficient methods for synthesizing these compounds (Nematollahi & Amani, 2011).

Treatment of Idiopathic Pulmonary Fibrosis

A series of 3-aryl(pyrrolidin-1-yl)butanoic acids, which are structurally related to 4-(4-Phenylpiperazin-1-yl)butanoic acid, were investigated by Procopiou et al. (2018) as potential therapeutic agents for idiopathic pulmonary fibrosis. This study highlights the compound's relevance in respiratory conditions (Procopiou et al., 2018).

Eigenschaften

IUPAC Name

4-(4-phenylpiperazin-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(18)7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXISIOZCJFEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Phenylpiperazin-1-yl)butanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.